molecular formula C9H7F3O2 B13896366 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B13896366
M. Wt: 204.15 g/mol
InChI Key: ZHRYCVCASICONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by blocking their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol is unique due to its benzofuran ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7,13H,4H2

InChI Key

ZHRYCVCASICONT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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